Sulfanilamide

Descripción

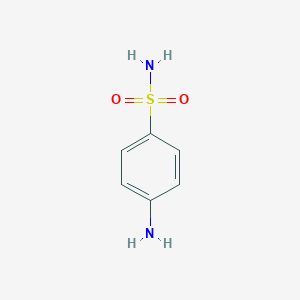

Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDEECHVMSUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride) | |

| Record name | Sulfanilamide [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023622 | |

| Record name | Sulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L | |

| Record name | SID47193670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000073 [mmHg] | |

| Record name | Sulfanilamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LEAFLETS FROM AQ ALCOHOL, CRYSTALS | |

CAS No. |

63-74-1 | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilamide [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfanilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21240MF57M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

329 to 331 °F (NTP, 1992), 165.5 °C | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfanilamide on Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underpinning the antibacterial activity of sulfanilamide. It covers the core biochemical pathways, quantitative inhibitory data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition

This compound is a pioneering sulfonamide antibiotic that exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the de novo synthesis of folic acid (folate) in bacteria.[1][4]

The mechanism hinges on the structural similarity between this compound and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1][5] Due to this resemblance, this compound binds to the PABA-binding site on the DHPS enzyme.[6] This binding event physically obstructs PABA from accessing the active site, thereby halting the catalytic reaction.[1][5] The inhibition of DHPS disrupts the production of 7,8-dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate (THF).[7][8]

THF is an essential cofactor for the synthesis of vital cellular components, including purines, thymidine, and certain amino acids (e.g., methionine).[8] By preventing THF synthesis, this compound deprives the bacterial cell of the necessary building blocks for DNA, RNA, and protein production, ultimately leading to the cessation of growth and replication.[1] This selective toxicity is highly effective against bacteria because humans and other mammals lack the DHPS enzyme and instead acquire folate from their diet.[1][2][9]

The Bacterial Folic Acid Synthesis Pathway

The antibacterial action of this compound is best understood in the context of the multi-step folic acid synthesis pathway. The diagram below illustrates the key enzymatic steps, the role of DHPS, and the specific point of inhibition by this compound.

Quantitative Inhibitory Data

The efficacy of this compound and its derivatives as inhibitors of DHPS is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values vary depending on the bacterial species and the specific sulfonamide derivative.

| Compound | Target Enzyme | Organism | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| This compound | DHPS | Pneumocystis carinii | > 500 | - | [10] |

| Sulfamethoxazole | DHPS | Pneumocystis carinii | 120 | 44 | [10] |

| Dapsone | DHPS | Pneumocystis carinii | 0.4 | 0.2 | [10] |

| Compound 11a | DHPS | Not Specified | 2.76 µg/mL | - | [11] |

| Nitrosoisocytosine 12 | DHPS | Not Specified | 1.6 | - | [12] |

Note: Data is compiled from various sources and methodologies. Direct comparison requires careful consideration of the experimental conditions.

Experimental Protocols

The determination of DHPS inhibition by this compound is typically performed using enzymatic assays. A widely used method is the coupled spectrophotometric assay.

Protocol: Continuous Coupled Spectrophotometric Assay for DHPS Inhibition

This assay measures DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored as a decrease in absorbance at 340 nm.[13][14]

1. Principle:

-

Reaction 1 (DHPS): DHPP + PABA → 7,8-Dihydropteroate + Pyrophosphate

-

Reaction 2 (DHFR - Coupling): 7,8-Dihydropteroate + NADPH + H⁺ → 7,8-Dihydrofolate + NADP⁺ The rate of NADPH consumption (measured by the decrease in A₃₄₀) is directly proportional to the rate of DHPS activity.[14]

2. Reagents & Materials:

-

Recombinant DHPS enzyme from the organism of interest.

-

Recombinant DHFR enzyme (in excess).

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-Aminobenzoic acid (PABA).

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

Inhibitor: this compound stock solution (e.g., in DMSO).

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[14]

-

UV-transparent 96-well microplates.

-

Temperature-controlled UV-Vis microplate reader.

3. Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO. For control wells (0% inhibition), use DMSO alone.[14]

-

Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a "Substrate Mix" containing PABA, DHPP, and NADPH in pre-warmed assay buffer.[14] (Typical final concentrations: 10-50 µM PABA, 10-50 µM DHPP, 150-200 µM NADPH).[14]

-

-

Assay Setup (96-well plate):

-

Add 2 µL of the this compound serial dilutions or DMSO to the appropriate wells.

-

Add 168 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.[14]

-

-

Reaction Initiation & Measurement:

-

Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[14]

-

4. Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition, the assay is repeated at several different concentrations of the substrate (PABA). The data can then be analyzed using a double reciprocal plot (Lineweaver-Burk plot), which for competitive inhibition will show lines intersecting at the y-axis.[6]

The workflow for this experimental protocol is visualized below.

Conclusion

The antibacterial efficacy of this compound is a direct result of its function as a competitive inhibitor of dihydropteroate synthase. By mimicking the natural substrate PABA, it effectively blocks the bacterial folate synthesis pathway, a process essential for microbial survival. The quantitative analysis of its inhibitory action and the detailed protocols for its measurement provide a robust framework for the continued study of sulfonamides and the development of new antimicrobial agents targeting this validated pathway.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery [pubmed.ncbi.nlm.nih.gov]

- 5. Example of a Competitive Inhibitor [science.umd.edu]

- 6. benchchem.com [benchchem.com]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Intricate Dance of Inhibition: A Technical Guide to the Interaction of Para-Aminobenzoic Acid and Sulfanilamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical interaction between para-aminobenzoic acid (PABA) and its competitive inhibitor, sulfanilamide. This classic example of competitive antagonism of a key metabolic pathway has been a cornerstone of antimicrobial drug development. Here, we delve into the molecular mechanism, present key quantitative data, detail experimental protocols for studying this interaction, and provide visual representations of the underlying biological and experimental frameworks.

The Core Interaction: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial action of this compound and other sulfonamide drugs stems from their structural similarity to PABA.[1][2][3] This mimicry allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6] DHPS is a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway, catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making it vital for bacterial growth and replication.[7][8]

By binding to the active site of DHPS, this compound physically blocks the binding of the natural substrate, PABA, thereby halting the production of dihydropteroate and, consequently, folic acid.[1][2] This leads to a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[7] A key advantage of this mechanism for therapeutic use is its selectivity; humans do not synthesize their own folic acid and instead obtain it from their diet, making them largely unaffected by DHPS inhibitors.[7]

Quantitative Analysis of Inhibition

The efficacy of this compound and its derivatives as competitive inhibitors can be quantified through several key parameters, including the inhibition constant (Ki), the Michaelis constant (Km) for the natural substrate (PABA), and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of different inhibitors and understanding the enzyme-substrate and enzyme-inhibitor interactions.

Table 1: Kinetic Parameters for Dihydropteroate Synthase (DHPS)

| Enzyme Source | Substrate/Inhibitor | Parameter | Value (µM) | Reference(s) |

| Plasmodium falciparum (sensitive) | Sulfadoxine | Ki | 0.14 | [1] |

| Plasmodium falciparum (resistant) | Sulfadoxine | Ki | 112 | [1] |

| Toxoplasma gondii | Sulfamethoxazole | Ki | Varies | [9] |

| Escherichia coli | Sulfanilamides | EII50 | Varies | [10] |

| Escherichia coli | Sulfones | - | Varies | [11] |

| Plasmodium falciparum | p-Aminobenzoic Acid (PABA) | Km | Low (efficient catalysis) | [1] |

Note: Ki and IC50 values can vary depending on the specific experimental conditions, including the bacterial or protozoal strain and the assay methodology used.

Experimental Protocols for Studying DHPS Inhibition

The competitive inhibition of DHPS by this compound can be investigated using various in vitro assays. The continuous spectrophotometric assay is a widely used and robust method.

Continuous Spectrophotometric Assay for DHPS Activity

This assay measures the activity of DHPS by coupling the formation of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, is directly proportional to the DHPS activity.[12]

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

This compound (or other sulfonamide inhibitor)

-

Dihydrofolate reductase (DHFR) (as the coupling enzyme)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of DHPPP, varying concentrations of PABA, a fixed concentration of this compound (for inhibition studies), an excess of DHFR, and NADPH.

-

Enzyme Addition: Initiate the reaction by adding a known amount of DHPS to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Determination of Kinetic Parameters:

-

To determine the Km for PABA, measure the initial velocities at various PABA concentrations in the absence of the inhibitor.

-

To determine the Ki for this compound, measure the initial velocities at a fixed PABA concentration and varying concentrations of the inhibitor.

-

The data can be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and calculate the Km and Ki values.[2][13][14]

-

Visualizing the Molecular and Experimental Landscape

Diagrams are invaluable tools for conceptualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Bacterial Folic Acid Synthesis Pathway

Caption: The bacterial folic acid synthesis pathway and the site of this compound inhibition.

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of DHPS by this compound.

Experimental Workflow for Determining Inhibition Type

References

- 1. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thebiologyislove.com [thebiologyislove.com]

- 3. vce.studypulse.au [vce.studypulse.au]

- 4. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 14. Khan Academy [khanacademy.org]

An In-depth Technical Guide to Dihydropteroate Synthase Inhibition by Sulfanilamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the inhibition of dihydropteroate synthase (DHPS) by sulfanilamide and other sulfonamides. It delves into the core mechanism of action, presents quantitative inhibitory data, and outlines detailed experimental protocols for studying this crucial antimicrobial target.

Introduction: The Critical Role of Dihydropteroate Synthase in Folate Biosynthesis

Dihydropteroate synthase (DHPS) is a key enzyme (EC 2.5.1.15) in the de novo folate biosynthesis pathway, which is essential for the survival of many microorganisms, including bacteria, protozoa, and fungi.[1][2] This pathway is responsible for the synthesis of tetrahydrofolate (THF), a vital cofactor in a variety of one-carbon transfer reactions. These reactions are crucial for the biosynthesis of essential molecules such as purines, thymidine, and certain amino acids like methionine and glycine.[3] Consequently, the inhibition of DHPS leads to a depletion of these essential building blocks, ultimately resulting in a bacteriostatic effect that halts microbial growth and proliferation.[4]

Crucially, mammals, including humans, do not possess the enzymatic machinery for de novo folate synthesis and instead obtain folates from their diet. This fundamental metabolic difference makes DHPS an attractive and selective target for antimicrobial drug development.[1][2]

Mechanism of Action: Competitive Inhibition by this compound

This compound and other drugs belonging to the sulfonamide class are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of DHPS.[5] This structural mimicry is the basis of their inhibitory action. Sulfonamides act as competitive inhibitors, binding to the pABA-binding site on the DHPS enzyme.[4] This binding event physically obstructs the binding of the natural substrate, pABA, thereby preventing the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3]

The inhibition is a competitive one, meaning that the degree of inhibition is dependent on the relative concentrations of the inhibitor (sulfonamide) and the substrate (pABA). An excess of pABA can overcome the inhibitory effects of sulfonamides.

Quantitative Data: Inhibitory Potency of Sulfonamides

The inhibitory potency of this compound and other sulfonamides against DHPS is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the specific sulfonamide, the source of the DHPS enzyme (i.e., the bacterial species), and the experimental conditions.

| Sulfonamide | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| This compound | Arabidopsis thaliana | 18.6 | - | [6] |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | - | [6] |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | [6] |

| Sulfadoxine | Plasmodium falciparum (sensitive) | - | 0.14 | [7] |

| Sulfadoxine | Plasmodium falciparum (highly resistant) | - | 112 | [7] |

| Sulfamethoxazole | Escherichia coli | - | 5.1 | [8] |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of DHPS by this compound.

DHPS Enzyme Kinetics Assay (Continuous Spectrophotometric Method)

This assay continuously monitors the DHPS-catalyzed reaction by coupling the production of pyrophosphate (PPi) to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

para-Aminobenzoic acid (pABA) substrate

-

This compound (or other sulfonamide inhibitor)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

-

Coupling enzymes: Pyrophosphatase, Pyruvate Kinase, Lactate Dehydrogenase

-

Phosphoenolpyruvate (PEP)

-

NADH

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing final concentrations of:

-

1 mM PEP

-

0.2 mM NADH

-

5 units/mL Pyruvate Kinase

-

7 units/mL Lactate Dehydrogenase

-

1 unit/mL Pyrophosphatase

-

-

Prepare Substrate and Inhibitor Solutions: Prepare stock solutions of DHPPP, pABA, and this compound in the assay buffer.

-

Assay Setup:

-

To each well/cuvette, add the reagent mix.

-

Add varying concentrations of this compound (for IC50 determination) or a fixed concentration (for mechanism studies). For control wells, add buffer instead of the inhibitor.

-

Add a fixed, non-saturating concentration of pABA.

-

Add the purified DHPS enzyme to a final concentration that gives a linear reaction rate for at least 10 minutes.

-

-

Initiate Reaction: Start the reaction by adding DHPPP.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

-

For Ki determination, perform the assay at different concentrations of both pABA and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

References

- 1. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 6. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Role of Sulfanilamide in Bacterial Folic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bacterial folic acid synthesis pathway represents a cornerstone of antimicrobial drug discovery, with sulfanilamide and its derivatives (sulfonamides) being the first class of synthetic antibiotics to be used clinically. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate pathway. We delve into the quantitative kinetics of this inhibition, present detailed experimental protocols for assessing enzyme inhibition, and visualize the metabolic pathway and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of antimicrobial resistance and the development of novel therapeutics targeting this essential bacterial pathway.

Introduction

Folic acid (vitamin B9) is an essential nutrient for all living organisms, serving as a precursor for the synthesis of tetrahydrofolate (THF). THF and its derivatives are vital cofactors in one-carbon transfer reactions, which are crucial for the biosynthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA, RNA, and protein synthesis.[1][2] While humans obtain folic acid from their diet, most bacteria are unable to uptake exogenous folate and therefore must synthesize it de novo.[2][3] This metabolic distinction provides a selective target for antimicrobial agents.

The bacterial folic acid synthesis pathway begins with guanosine triphosphate (GTP) and culminates in the production of THF.[3] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][5]

This compound, the parent compound of the sulfonamide class of antibiotics, is a structural analog of PABA.[6] This structural mimicry allows it to act as a competitive inhibitor of DHPS, thereby blocking the synthesis of folic acid and leading to a bacteriostatic effect where bacterial growth and replication are halted.[1][4][7] This guide will explore the intricacies of this inhibitory mechanism.

Mechanism of Action of this compound

The primary antibacterial action of this compound is its competitive inhibition of dihydropteroate synthase (DHPS).[1][4] Due to its structural similarity to the natural substrate PABA, this compound binds to the active site of DHPS.[6] This binding event prevents PABA from accessing the active site, thereby halting the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[1][8]

The inhibition of this crucial step in the folate pathway leads to a depletion of the intracellular pool of THF. Without sufficient THF, bacteria are unable to synthesize the necessary building blocks for DNA and RNA, ultimately leading to the cessation of cell division and growth.[1][7] The selective toxicity of this compound and other sulfonamides is due to the fact that mammalian cells lack the DHPS enzyme and instead rely on dietary folate, which is transported into the cell.[2][4]

The Bacterial Folic Acid Synthesis Pathway

The bacterial folic acid synthesis pathway is a multi-step enzymatic process. The key step inhibited by this compound is the conversion of PABA and DHPPP to 7,8-dihydropteroate, catalyzed by DHPS.

Quantitative Analysis of DHPS Inhibition

The potency of this compound and other sulfonamides as DHPS inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors and for understanding resistance mechanisms. A lower IC50 or Ki value indicates a more potent inhibitor.

| Compound | Organism | IC50 (µM) | Ki (µM) | Reference(s) |

| Sulfamethoxazole | Plasmodium falciparum | - | 6 - 500 | [4] |

| Sulfathiazole | Bacillus anthracis | Not specified | Not specified | [4] |

| Various Sulfonamides | Escherichia coli | - | 0.6 - 18 | [4] |

| Novel N-sulfonamide 2-pyridone (Compound 11a) | Not Specified | 2.76 (µg/mL) | - | [9] |

| Dapsone | Pneumocystis carinii | 1.1 | 0.5 | [10] |

| Sulfamethoxazole | Pneumocystis carinii | 2.5 | 1.2 | [10] |

| This compound | Pneumocystis carinii | 130 | 62 | [10] |

Note: The conversion of IC50 from µg/mL to µM depends on the molecular weight of the compound.

Experimental Protocols

The determination of DHPS inhibition by this compound relies on robust enzymatic assays. The most common method is a continuous spectrophotometric assay.

Continuous Spectrophotometric DHPS Inhibition Assay

This assay measures the activity of DHPS in a coupled reaction with dihydrofolate reductase (DHFR). DHPS produces 7,8-dihydropteroate, which is subsequently reduced by DHFR using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[3][4][11]

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

This compound (or other test inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

-

96-well UV-transparent microplates

-

Microplate spectrophotometer with temperature control

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations for IC50 determination.[4]

-

Reagent Preparation:

-

Prepare a fresh substrate mix containing PABA and DHPPP in the assay buffer.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a cofactor solution of NADPH in the assay buffer.

-

-

Assay Execution (96-well plate format):

-

To each well, add 2 µL of the this compound serial dilutions. For control wells (no inhibition), add 2 µL of DMSO.[11]

-

Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.[4]

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[11]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

-

References

- 1. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Dawn of Chemotherapy: A Technical Guide to the Historical Significance of Sulfanilamide

An in-depth exploration of the discovery, mechanism, and revolutionary impact of the first synthetic antibacterial agent for researchers, scientists, and drug development professionals.

Introduction

The introduction of sulfanilamide in the 1930s marked a pivotal moment in medical history, heralding the dawn of the age of chemotherapy and forever altering the landscape of infectious disease treatment. Before its advent, bacterial infections posed a significant threat, with limited and often ineffective remedies. This technical guide provides a comprehensive overview of the historical significance of this compound, detailing its discovery, mechanism of action, the key experiments that established its efficacy, and its lasting impact on drug development and regulation.

The Genesis of a "Miracle Drug": From a Red Dye to a Lifesaving Molecule

The story of this compound begins with the German chemical industry's expertise in dye synthesis. In the early 1930s, at the I.G. Farbenindustrie (Bayer) laboratories, a team led by pathologist and bacteriologist Gerhard Domagk was systematically screening synthetic dyes for antibacterial properties. In 1932, a red azo dye named Prontosil rubrum, synthesized by chemists Josef Klarer and Fritz Mietzsch, showed remarkable efficacy in protecting mice from lethal streptococcal infections.[1][2] Domagk's groundbreaking discovery, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939, was first published in 1935.[2][3]

A crucial breakthrough came in late 1935 from the Pasteur Institute in Paris. A research team led by Ernest Fourneau, and including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[4] They demonstrated that in the body, Prontosil is metabolized to the simpler, colorless compound, para-aminobenzenesulfonamide, or this compound, which was the actual active antibacterial agent.[4] This discovery was of immense importance as this compound had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and its patent had expired, making it widely and inexpensively available.[4]

Timeline of the Discovery and Development of this compound

Caption: Key milestones in the history of this compound.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound and other sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[5] This structural similarity is the basis for their antibacterial activity. Bacteria, unlike mammals, cannot absorb folic acid from their environment and must synthesize it de novo.[6] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[6]

A key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[7] This enzyme catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate.[7] this compound acts as a competitive inhibitor of DHPS, binding to the active site of the enzyme and preventing the binding of PABA.[5][7] This inhibition halts the production of folic acid, leading to a bacteriostatic effect, where bacterial growth and replication are arrested.[7]

Signaling Pathway of this compound's Action

Caption: Competitive inhibition of DHPS by this compound.

Key Experiments and Quantitative Data

Domagk's Seminal Experiments with Prontosil in Mice

Gerhard Domagk's initial experiments in 1932 provided the first in vivo evidence of the antibacterial efficacy of what would lead to this compound. These experiments were crucial as Prontosil was ineffective in vitro.

Experimental Protocol: Domagk's Mouse Protection Test (1932)

-

Objective: To determine the in vivo efficacy of Prontosil against lethal streptococcal infections in mice.

-

Animal Model: Mice.

-

Infectious Agent: A virulent strain of Streptococcus pyogenes.

-

Procedure:

-

A lethal dose of S. pyogenes was administered to a group of mice.

-

A subgroup of the infected mice was then treated with Prontosil. The remaining infected mice served as a control group.

-

The survival of the mice in both groups was monitored over several days.

-

-

Results: The untreated control mice succumbed to the infection, while the mice treated with Prontosil survived.[1]

Leonard Colebrook's Clinical Trials on Puerperal Fever

The work of English physician Leonard Colebrook at Queen Charlotte's Hospital in London was instrumental in demonstrating the clinical efficacy of this compound in humans, particularly in the treatment of puerperal fever, a major cause of maternal mortality at the time.

Quantitative Data from Colebrook's Puerperal Fever Studies (1936)

| Group | Number of Patients | Deaths | Fatality Rate (%) |

| Treated with Prontosil/Sulfanilamide | 38 | 3 | 8% |

| Untreated (Historical Control 1) | 38 | 10 | 26.3% |

| Untreated (Historical Control 2) | 38 | 9 | 23.7% |

Source: Adapted from Colebrook and Kenny's 1936 publication in The Lancet.[8]

In a later, larger series of 106 women treated with this compound for puerperal fever, only eight died, with only three of those deaths directly attributable to the infection.[9]

Experimental Protocols

Synthesis of this compound from Acetanilide

A common laboratory synthesis of this compound involves a multi-step process starting from acetanilide. This procedure highlights key organic chemistry reactions.

Procedure:

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then treated with aqueous ammonia to form p-acetamidobenzenesulfonamide.

-

Hydrolysis: The acetamido group is removed by acid hydrolysis to yield this compound.[10]

In Vitro Assay for Dihydropteroate Synthase (DHPS) Inhibition

The inhibitory activity of this compound on DHPS can be quantified using a spectrophotometric assay.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride, dihydropteridine pyrophosphate (DHPPP), and varying concentrations of the substrate (PABA) and the inhibitor (this compound).

-

Enzyme Addition: The reaction is initiated by the addition of purified DHPS enzyme.

-

Coupled Reaction: The product of the DHPS reaction, dihydropteroate, is converted to dihydrofolate, which is then reduced by dihydrofolate reductase (DHFR) in the presence of NADPH.

-

Spectrophotometric Measurement: The rate of the reaction is determined by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

-

Data Analysis: The initial reaction velocities at different substrate and inhibitor concentrations are used to determine the kinetic parameters, including the Michaelis-Menten constant (Km) for PABA and the inhibition constant (Ki) for this compound.[11][12]

Experimental Workflow for DHPS Inhibition Assay

Caption: Workflow for determining DHPS inhibition by this compound.

Societal Impact and Lasting Legacy

The "Elixir this compound" Disaster and the Birth of Modern Drug Regulation

In 1937, a tragedy in the United States highlighted the urgent need for drug safety regulations. The S.E. Massengill Company marketed a liquid formulation of this compound, "Elixir this compound," in which the drug was dissolved in diethylene glycol, a toxic industrial solvent.[13][14] The company had not performed any safety testing.[13] The elixir caused the deaths of over 100 people, many of whom were children.[13][14] The public outcry following this disaster led to the passage of the United States Food, Drug, and Cosmetic Act of 1938, which mandated that companies prove the safety of new drugs before they could be marketed.[13][15]

Timeline of the Elixir this compound Disaster (1937)

| Date | Event |

| September | S.E. Massengill Company begins shipping "Elixir this compound". |

| October 11 | The American Medical Association receives reports of deaths. |

| October 14 | The Food and Drug Administration (FDA) is notified and begins an investigation. |

| October 15 | Massengill sends telegrams to recall the product but does not mention its toxicity. |

| Late October | The FDA identifies diethylene glycol as the toxic ingredient. |

| November | Widespread media coverage leads to public outrage. |

This compound in World War II

During World War II, this compound played a crucial role in preventing and treating infections in wounded soldiers. American soldiers were issued first-aid packets containing this compound powder to be sprinkled directly onto open wounds.[16][17] This practice is credited with dramatically reducing the rates of infection and mortality from wound sepsis.[16]

Impact of Sulfonamides on Mortality Rates (Pre- and Post-Introduction)

| Disease | Pre-Sulfonamide Era Mortality Rate | Post-Sulfonamide Era Mortality Rate |

| Puerperal Sepsis (in some studies) | ~20-30% | <5% |

| Pneumonia (in some US data 1937-1943) | Decline of 17-36% | |

| Scarlet Fever (in some US data 1937-1943) | Decline of 52-67% |

Pharmacokinetics of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its therapeutic use.

Human Pharmacokinetic Parameters for this compound

| Parameter | Value |

| Oral Bioavailability (F%) | Generally well-absorbed |

| Volume of Distribution (Vd) | Approximately 1 L/kg[18] |

| Plasma Protein Binding (%) | Varies with concentration, generally low |

| Elimination Half-life (t½) | ~10 hours in adults with normal renal function |

| Metabolism | Primarily by acetylation in the liver to N4-acetylthis compound (inactive) |

| Excretion | Mainly via the kidneys, with both unchanged drug and metabolites in the urine |

Conclusion

The discovery and development of this compound represent a landmark achievement in the history of medicine. It was the first effective chemotherapeutic agent against systemic bacterial infections and laid the foundation for the development of countless other antimicrobial drugs. The story of this compound is not only one of scientific triumph but also a cautionary tale that led to the establishment of modern drug safety regulations. Its impact on reducing mortality from infectious diseases, both in civilian and military populations, is undeniable. For researchers and professionals in drug development, the history of this compound serves as a powerful reminder of the profound impact that innovative science can have on human health and the critical importance of rigorous safety evaluation.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 4. Prontosil - Wikipedia [en.wikipedia.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 10. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Elixir this compound - Wikipedia [en.wikipedia.org]

- 14. Prescription Elixir Causes More than One Hundred Deaths | Research Starters | EBSCO Research [ebsco.com]

- 15. fda.gov [fda.gov]

- 16. Antibiotics use in the ETO during WW2 by the US ARMY. – Patton’s Best Medics [pattonsbestmedics.com]

- 17. Tanks, Guns, and Sulfa Powder [ipm.org]

- 18. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfanilamide Powder: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sulfanilamide powder for laboratory use. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and logical workflows to ensure the accurate and effective use of this foundational sulfonamide.

Core Physicochemical Properties

This compound (4-aminobenzenesulfonamide) is a white to yellowish-white crystalline powder.[1][2][3] Its fundamental properties are crucial for its handling, formulation, and analysis in a laboratory setting. The following tables summarize the key quantitative physicochemical data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂S | [1][4] |

| Molecular Weight | 172.21 g/mol | [4] |

| Appearance | White to yellowish-white crystal or fine powder | [1][3] |

| Melting Point | 164.5–166.5 °C | [1][5][6] |

| Boiling Point | Decomposes before boiling; Estimated at 400.5 °C | [7][8] |

| Density | 1.08 g/cm³ | [1][7] |

| pH (0.5% aqueous solution) | 5.8–6.1 | [1][4][9] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | 7.5 g/L at 25 °C | [8][10] |

| 47.7 g/100 ml at 100 °C (boiling water) | [11] | |

| Solubility in Organic Solvents | Soluble in acetone and ethanol.[7] | |

| Practically insoluble in chloroform, ether, and benzene.[1] | ||

| pKa | 10.58 - 10.65 | [4][8][12] |

| LogP (Octanol/Water) | -0.62 | [10] |

Table 3: Spectroscopic Data

| Spectrum | Wavelength/Wavenumber | Source(s) |

| UV/Vis λmax (in water) | 257 nm, 262 nm, 312 nm | [1][13] |

| Infrared (IR) Spectroscopy | Key peaks associated with SO₂ stretching and amino groups.[14][15] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for quality control and research purposes. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method - USP Class Ia)

This protocol is based on the United States Pharmacopeia (USP) guidelines for determining the melting range of a crystalline substance.[2][16][17]

Apparatus:

-

Melting point apparatus (e.g., electrically heated block).[16]

-

Glass capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).[2]

-

Calibrated thermometer or temperature probe.

Procedure:

-

Sample Preparation: Ensure the this compound powder is dry and finely powdered.[2]

-

Capillary Loading: Charge the capillary tube with the this compound powder to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.[2][16]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.[16]

-

Heating: Heat the block to approximately 10 °C below the expected melting point of this compound (~165 °C). Then, adjust the heating rate to 1 ± 0.5 °C per minute.[17]

-

Observation: Record the temperature at which the substance is first observed to collapse or form a liquid (the start of the melting range) and the temperature at which it becomes completely liquid (the end of the melting range).[2]

-

Reporting: The melting range is reported as the interval between the initial and final melting points. For a pure substance, this range should be narrow.

Determination of Aqueous Solubility (Equilibrium Method)

This protocol provides a general method for determining the solubility of a solid in water at a specific temperature.

Apparatus:

-

Analytical balance.

-

Vials or flasks with secure closures.

-

Constant temperature bath or shaker.

-

Filtration apparatus (e.g., syringe filters).

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of distilled water in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent (if necessary). Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry at its λmax.

-

Calculation: Calculate the solubility in g/L (or other desired units) based on the measured concentration and any dilution factors.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[1][6][18]

Apparatus:

-

Calibrated pH meter with an electrode.[6]

-

Burette.

-

Magnetic stirrer and stir bar.

-

Beaker.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like water/methanol for sparingly soluble compounds, though this affects the absolute pKa value).[1]

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.[6]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[6]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, which corresponds to the pH at which half of the this compound has been neutralized. The equivalence point can be identified by the inflection point of the curve (or the peak of the first derivative plot).[1]

Quality Control and Analytical Workflow

Ensuring the quality of this compound powder is critical for its use in research and development. A typical quality control workflow involves a series of tests to confirm its identity, purity, and key physicochemical properties.

Classification of Analytical Methods

A variety of analytical techniques can be employed for the analysis of this compound. These methods can be broadly categorized based on their underlying principles.

Crystal Structure and Polymorphism

This compound is known to exist in at least three polymorphic forms, which are different crystalline structures of the same compound.[17] These forms can have different physical properties, including solubility and stability, making the control of its crystalline form important in drug development.[19] X-ray diffraction is a key technique for identifying and differentiating between these polymorphic forms.[17]

This guide provides a foundational understanding of the physicochemical properties of this compound powder. For specific applications, it is always recommended to consult the relevant pharmacopeial monographs and conduct in-house verification of these properties.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. thinksrs.com [thinksrs.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. â©731⪠Loss on Drying [doi.usp.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. scribd.com [scribd.com]

- 7. usp.org [usp.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pharmasciences.in [pharmasciences.in]

- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rroij.com [rroij.com]

- 13. Loss on Drying | USP-NF [uspnf.com]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

- 16. uspbpep.com [uspbpep.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. hpc-standards.com [hpc-standards.com]

Sulfanilamide: A Technical Guide to its Pharmacokinetics and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilamide, a foundational sulfonamide antibacterial agent, has played a pivotal role in the history of medicine. While its systemic use has been largely superseded by more advanced antibiotics, its pharmacokinetic and metabolic properties remain of significant interest to researchers in drug development and toxicology. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) provides valuable insights into the broader class of sulfonamide drugs and the enzymatic pathways that govern their biotransformation. This technical guide provides an in-depth overview of this compound's pharmacokinetics and metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The disposition of this compound in the body is governed by the principles of pharmacokinetics, encompassing its absorption, distribution, metabolism, and excretion. While comprehensive human pharmacokinetic data for this compound is limited due to its current restricted use, valuable information can be extrapolated from studies on other sulfonamides and preclinical animal models.

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral administration. When applied topically, a small amount can be absorbed through the skin or vaginal mucosa.

Distribution

Following absorption, this compound distributes throughout the body's tissues and fluids. It can cross the placenta and is also found in breast milk. The apparent volume of distribution in cows has been reported to be approximately 1 L/kg.[1]

Metabolism

The primary site of this compound metabolism is the liver. The key metabolic transformations involve acetylation and, to a lesser extent, oxidation.

Excretion

This compound and its metabolites are primarily excreted by the kidneys in the urine.[2] Renal clearance of the parent drug and its metabolites is a critical factor in its elimination from the body.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and related sulfonamides. It is important to note that much of the specific data for this compound is derived from animal studies, while data for other sulfonamides in humans is provided for comparative purposes.